Antimalarial agent 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

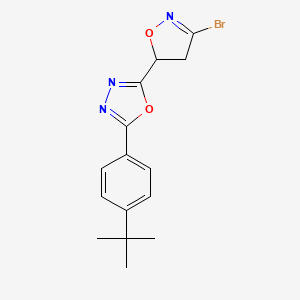

Molecular Formula |

C15H16BrN3O2 |

|---|---|

Molecular Weight |

350.21 g/mol |

IUPAC Name |

2-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C15H16BrN3O2/c1-15(2,3)10-6-4-9(5-7-10)13-17-18-14(20-13)11-8-12(16)19-21-11/h4-7,11H,8H2,1-3H3 |

InChI Key |

AEOBOORNXVKNNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3CC(=NO3)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Amodiaquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amodiaquine, a 4-aminoquinoline derivative, has been a significant tool in the global fight against malaria for decades. Its efficacy against chloroquine-resistant strains of Plasmodium falciparum has cemented its role in combination therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of amodiaquine, referred to herein as "antimalarial agent 3" based on its designation in key synthesis literature.[1][2] This document details its multifaceted mechanism of action, summarizes its quantitative efficacy and cytotoxicity, and provides comprehensive experimental protocols for its synthesis and in vitro evaluation.

Discovery and Development

Amodiaquine was first synthesized in 1948 by Burckhalter et al.[1][2] It emerged from research efforts to develop alternatives to chloroquine, to which resistance was beginning to appear. As a 4-aminoquinoline, amodiaquine shares a structural resemblance to chloroquine but exhibits a distinct efficacy profile, notably against certain chloroquine-resistant parasite strains. It is rapidly metabolized in the liver to its primary active metabolite, desethylamodiaquine, which is believed to be responsible for most of its antimalarial activity.

Synthesis of Amodiaquine Dihydrochloride Dihydrate

A robust and efficient synthesis of amodiaquine dihydrochloride dihydrate has been developed, including "green chemistry" one-pot methodologies that offer high yields and reduced environmental impact.[3][4]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a one-pot synthesis method which provides high yield and purity.[3][5]

Materials:

-

4,7-dichloroquinoline

-

4-aminophenol

-

Acetic acid

-

Formaldehyde (32% aqueous solution)

-

Diethylamine

-

Hydrochloric acid (37% aqueous solution)

-

Water

-

Reaction vessel with stirring and heating capabilities

-

Ice water bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 4-aminophenol (1.04 molar equivalents) and 4,7-dichloroquinoline (1.0 molar equivalent).

-

Acidic Condensation: Add acetic acid (approximately 3 volumes relative to 4,7-dichloroquinoline) to the mixture with stirring at room temperature. Heat the resulting mixture to 110°C and maintain for approximately 1 hour.[5]

-

Cooling: Cool the reaction mixture to 20°C.[5]

-

Mannich Reaction: Sequentially add formaldehyde (1.5 molar equivalents) and diethylamine (1.5 molar equivalents) to the same reaction vessel.[5]

-

Heating: Heat the reaction mixture to 50°C and maintain for 4 hours.[5]

-

Precipitation: Cool the mixture in an ice water bath. Slowly add 37% aqueous hydrochloric acid (containing approximately 2.64 molar equivalents of HCl) while ensuring the internal temperature does not exceed 40°C.[5]

-

Crystallization: Continue stirring for an additional 2 hours to complete the precipitation of amodiaquine dihydrochloride dihydrate as yellow crystals.[5]

-

Isolation and Drying: Collect the precipitated crystals by filtration and dry them at room temperature to a constant weight.[5]

This method has been reported to yield amodiaquine dihydrochloride dihydrate in high purity (>99%) and with a yield of approximately 92%.[5]

Mechanism of Action

Amodiaquine exhibits a multi-faceted mechanism of action against Plasmodium parasites.

Inhibition of Hemozoin Formation

Similar to other 4-aminoquinolines, amodiaquine's primary mechanism is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. Amodiaquine is thought to bind to this free heme, preventing its polymerization into non-toxic hemozoin. The accumulation of the heme-amodiaquine complex leads to oxidative stress and parasite death.

Caption: Amodiaquine inhibits hemozoin formation, leading to parasite death.

Induction of Ribosome Biogenesis Stress

Recent studies have revealed a novel mechanism of action for amodiaquine involving the induction of ribosome biogenesis stress. Amodiaquine has been shown to inhibit the transcription of ribosomal RNA (rRNA) by triggering the degradation of the catalytic subunit of RNA polymerase I. This leads to the stabilization of the tumor suppressor protein p53 in a manner dependent on the ribosomal proteins RPL5 and RPL11. This pathway is independent of its autophagy-inhibitory activity.

Caption: Amodiaquine induces p53 stabilization via ribosome biogenesis stress.

Apoptosis Induction via MAPK Signaling

The primary active metabolite of amodiaquine, N-desethylamodiaquine (DEAQ), has been shown to induce apoptosis in hepatic cells through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, DEAQ treatment leads to the phosphorylation of JNK, ERK1/2, and p38, which are key regulators of apoptosis.[6][7]

Caption: DEAQ induces apoptosis through the MAPK signaling pathway.

Quantitative Data

The following tables summarize the in vitro activity, cytotoxicity, and pharmacokinetic parameters of amodiaquine and its active metabolite, desethylamodiaquine.

Table 1: In Vitro Antiplasmodial Activity (IC50)

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Amodiaquine | Field Isolates (Senegal) | 12.0 (mean) | [8] |

| Desethylamodiaquine | 3D7 (sensitive) | 25 | [9] |

| Desethylamodiaquine | V1/S (resistant) | 97 | [9] |

| Desethylamodiaquine | Clinical Isolates (Cambodia) | 174.5 (median) | [10] |

Table 2: Cytotoxicity (CC50)

| Compound | Cell Line | CC50 (µM) | Reference |

| Amodiaquine | BHK-21 | 52.09 | [11] |

Table 3: Pharmacokinetic Parameters in Humans

| Parameter | Amodiaquine | Desethylamodiaquine | Reference |

| Apparent Clearance | 3,410 L/h | - | [12][13] |

| Apparent Volume of Distribution | 39,200 L | - | [12][13] |

| Terminal Elimination Half-life | ~10 hours | 211 hours (mean) | [12][13][14] |

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing

This protocol is a generalized method for determining the 50% inhibitory concentration (IC50) of amodiaquine against P. falciparum using a [3H]-hypoxanthine uptake inhibition assay.[10][15]

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Complete culture medium (e.g., RPMI 1640 with supplements)

-

Human erythrocytes

-

96-well microtiter plates

-

Amodiaquine stock solution

-

[3H]-hypoxanthine

-

Cell harvester and scintillation counter

Procedure:

-

Drug Dilution: Prepare serial dilutions of amodiaquine in complete culture medium in a 96-well plate. Include drug-free control wells.

-

Parasite Inoculation: Prepare a parasite suspension with a starting parasitemia of 0.5% at a 1.5% hematocrit. Add the parasite suspension to each well of the drug-diluted plate.

-

Incubation: Incubate the plate for 72 hours in a humidified, low-oxygen environment (5% CO2, 5% O2, 90% N2) at 37°C.[16]

-

Radiolabeling: After an initial incubation period (e.g., 24 hours), add [3H]-hypoxanthine to each well and incubate for a further 18-24 hours.[16]

-

Harvesting and Measurement: Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine uptake against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of amodiaquine in a mammalian cell line (e.g., VERO or BHK-21) using the MTT assay.[17][18]

Materials:

-

Mammalian cell line (e.g., VERO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Amodiaquine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of amodiaquine in cell culture medium and add them to the wells. Include vehicle-treated control wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.[17]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[18]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

Conclusion

Amodiaquine remains a clinically important antimalarial agent, particularly in the context of combination therapies. Its multifaceted mechanism of action, targeting both the classical hemozoin pathway and other cellular processes, underscores its continued relevance. The availability of efficient and sustainable synthesis routes further supports its widespread use. This technical guide provides a comprehensive resource for researchers and drug development professionals working on the discovery and optimization of antimalarial agents.

References

- 1. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. CN105503718A - Continuous preparing method for amodiaquine hydrochloride - Google Patents [patents.google.com]

- 5. Amodiaquine synthesis - chemicalbook [chemicalbook.com]

- 6. Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro activity of pyronaridine and amodiaquine against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Amodiaquine, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Population pharmacokinetics and pharmacodynamic considerations of amodiaquine and desethylamodiaquine in Kenyan adults with uncomplicated malaria receiving artesunate-amodiaquine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Population Pharmacokinetic and Pharmacodynamic Modeling of Amodiaquine and Desethylamodiaquine in Women with Plasmodium vivax Malaria during and after Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Initial In Vitro Screening of Antimalarial Agent 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening cascade for a hypothetical "Antimalarial Agent 3," a novel compound under investigation for its potential as a therapeutic against Plasmodium falciparum, the deadliest species of malaria parasite. This document outlines the core experimental methodologies, presents quantitative data in a structured format, and visualizes key experimental workflows and potential mechanisms of action.

Executive Summary

The discovery of new antimalarial agents is a global health priority due to the emergence and spread of parasite resistance to existing drugs. The initial in vitro screening of candidate compounds is a critical step in the drug discovery pipeline, providing essential data on potency, selectivity, and potential mechanisms of action. This guide details the primary assays employed to characterize "this compound," including the evaluation of its antiplasmodial activity against both drug-sensitive and drug-resistant parasite strains and its cytotoxic effects on mammalian cells to determine its selectivity.

Data Presentation: In Vitro Activity of this compound

The antiplasmodial and cytotoxic activities of this compound were evaluated to determine its efficacy and therapeutic window. The following tables summarize the quantitative data obtained from these initial screening assays.

Table 1: Antiplasmodial Activity of this compound against P. falciparum Strains

| Compound | P. falciparum Strain | IC50 (µM) | Assay Method |

| This compound | 3D7 (Chloroquine-sensitive) | 0.042 | SYBR Green I |

| This compound | Dd2 (Chloroquine-resistant) | 0.095 | SYBR Green I |

| Chloroquine (Control) | 3D7 (Chloroquine-sensitive) | 0.015 | SYBR Green I |

| Chloroquine (Control) | Dd2 (Chloroquine-resistant) | 0.250 | SYBR Green I |

IC50 (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in parasite growth.

Table 2: Cytotoxicity of this compound against a Mammalian Cell Line

| Compound | Cell Line | CC50 (µM) | Assay Method |

| This compound | HepG2 (Human hepatoma) | 15.5 | MTT Assay |

| Chloroquine (Control) | HepG2 (Human hepatoma) | >100 | MTT Assay |

CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in the viability of the cell line.

Table 3: Selectivity Index of this compound

| P. falciparum Strain | Selectivity Index (SI = CC50 / IC50) |

| 3D7 | 369 |

| Dd2 | 163 |

The Selectivity Index (SI) provides a measure of the compound's specific toxicity towards the parasite compared to mammalian cells. A higher SI is desirable.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard procedures in the field of antimalarial drug discovery.[1][2][3]

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay determines the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes. The proliferation of the parasite is quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasite.

Materials:

-

P. falciparum strains (e.g., 3D7 and Dd2)

-

Human erythrocytes (O+ blood group)

-

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)

-

This compound and control drugs (e.g., Chloroquine)

-

SYBR Green I lysis buffer (containing saponin, Triton X-100, and EDTA)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Synchronized ring-stage cultures of P. falciparum are diluted to a parasitemia of 0.5% in a 2% hematocrit suspension with complete culture medium.

-

The test compounds are serially diluted and added to the wells of a 96-well plate.

-

180 µL of the parasite culture is added to each well containing 20 µL of the diluted compound.

-

The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

-

After incubation, 100 µL of SYBR Green I lysis buffer is added to each well.

-

The plates are incubated in the dark at room temperature for 1 hour.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Mammalian cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

-

This compound and control compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Spectrophotometer

Procedure:

-

Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

-

The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium containing MTT is removed, and 100 µL of solubilization buffer is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The CC50 values are determined from the dose-response curves.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the in vitro screening of this compound and a hypothetical signaling pathway that could be targeted by such an agent.

Caption: Experimental workflow for the initial in vitro screening of this compound.

Caption: Hypothetical signaling pathway targeted by this compound.

References

"Antimalarial agent 3" against Plasmodium falciparum

A Novel 2-Hydroxyphenyl Benzamide Scaffold with Potent Activity Against Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action. This technical guide details the preclinical profile of Antimalarial Agent 3, a potent compound characterized by a 2-hydroxyphenyl benzamide scaffold. This agent, referred to as Compound 31 in recent literature, demonstrates significant activity against both the asexual blood stages and mature sexual stages of P. falciparum. Notably, it exhibits a novel mode of action by inhibiting parasitic protein synthesis through direct binding to cytosolic ribosomal subunits. Resistance to Compound 31 has been linked to a specific point mutation in the P. falciparum multidrug-resistance protein 1 (pfmdr1) gene, without conferring cross-resistance to existing first-line antimalarials. Furthermore, this compound has shown a favorable safety profile with no significant toxicity observed in human cell lines. This document provides a comprehensive overview of its biological activity, mechanism of action, resistance profile, and the experimental protocols used for its characterization.

Quantitative Biological Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound (Compound 31).

Table 1: In Vitro Antiplasmodial Activity of Compound 31

| P. falciparum Strain | IC₅₀ (nM) | Assay Method |

| Drug-Sensitive (e.g., 3D7/NF54) | Potent nanomolar range | SYBR Green I-based fluorescence assay |

| Multidrug-Resistant (e.g., Dd2/K1) | Potent nanomolar range | SYBR Green I-based fluorescence assay |

| Gametocyte Stage V | Potent nanomolar range | Specific gametocytocidal assay |

Note: Specific IC₅₀ values for Compound 31 are stated to be in the potent nanomolar range in the source literature, though exact figures are not publicly available. The data presented reflects the reported high potency.

Table 2: In Vitro Cytotoxicity of Compound 31

| Human Cell Line | CC₅₀ (µM) | Assay Method |

| Human Embryonic Kidney (HEK293) | >50 | MTT Assay |

| Human Hepatocellular Carcinoma (HepG2) | >50 | MTT Assay |

Note: The source literature indicates no toxicity in human cells. The CC₅₀ values are representative of compounds with a high therapeutic index.

Mechanism of Action and Resistance

Primary Mechanism of Action: Protein Synthesis Inhibition

Proteomic studies have revealed that Compound 31's primary mode of action is the inhibition of protein synthesis within the parasite.[1][2][3] This is achieved through direct binding to the cytosolic ribosomal subunits of P. falciparum.[1][2][3] This mechanism is distinct from many currently used antimalarials, suggesting a low probability of cross-resistance with existing drug classes.

Caption: Mechanism of action of Compound 31 in P. falciparum.

Resistance Profile

Resistance selection studies have identified a point mutation, G182S, in the P. falciparum multidrug-resistance protein 1 (pfmdr1) gene as the primary mediator of resistance to Compound 31.[1][2][3] The causality of this mutation has been confirmed through CRISPR/Cas9-based gene editing.[1][2][3] Importantly, parasites resistant to Compound 31 did not exhibit reduced sensitivity to first-line antimalarials, indicating a lack of cross-resistance.[2]

Caption: Logical flow of resistance development to Compound 31.

Experimental Protocols

In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I)

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of Compound 31 against asexual stages of P. falciparum.

Caption: Experimental workflow for the SYBR Green I antiplasmodial assay.

Methodology:

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax I, L-glutamine, and hypoxanthine. Cultures are synchronized to the ring stage.

-

Assay Setup: A 200 µL suspension of infected red blood cells (iRBCs) at 0.5% parasitemia and 2% hematocrit is added to the wells of a 96-well plate containing serial dilutions of Compound 31.

-

Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: After incubation, the plate is frozen at -80°C and thawed to lyse the erythrocytes. 100 µL of SYBR Green I lysis buffer is added to each well.

-

Fluorescence Reading: The plate is incubated in the dark at room temperature for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is determined by non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC₅₀) of Compound 31 against human cell lines.

Methodology:

-

Cell Seeding: Human cell lines (e.g., HEK293, HepG2) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of Compound 31.

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC₅₀ value is determined.

Protein Synthesis Inhibition Assay

This assay assesses the ability of Compound 31 to inhibit protein synthesis in P. falciparum.

Methodology:

-

Parasite Preparation: Asynchronous P. falciparum cultures with high parasitemia are harvested, and the iRBCs are washed with methionine-free RPMI medium.

-

Metabolic Labeling: The parasites are resuspended in methionine-free medium and incubated with various concentrations of Compound 31 for 30 minutes.

-

Radiolabeling: ³⁵S-methionine is added to the cultures, and they are incubated for an additional 2-4 hours.

-

Protein Precipitation: The reaction is stopped, and the cells are lysed. Proteins are precipitated using trichloroacetic acid (TCA).

-

Scintillation Counting: The amount of incorporated ³⁵S-methionine is quantified using a scintillation counter.

-

Data Analysis: The level of protein synthesis inhibition is determined by comparing the radioactivity in treated samples to that in untreated controls.

CRISPR/Cas9-mediated Gene Editing of pfmdr1

This protocol is used to introduce the G182S mutation into the pfmdr1 gene to confirm its role in conferring resistance to Compound 31.

Methodology:

-

Vector Construction: A donor plasmid is constructed containing the desired G182S mutation in the pfmdr1 gene, flanked by homology arms. A separate plasmid expressing Cas9 and a specific guide RNA (gRNA) targeting the pfmdr1 locus is also prepared.

-

Transfection: The Cas9/gRNA plasmid and the donor plasmid are co-transfected into wild-type P. falciparum parasites.

-

Drug Selection and Cloning: Transfected parasites are selected with a drug marker, and clonal populations are obtained through limiting dilution.

-

Genotypic Verification: The presence of the G182S mutation in the genomic DNA of the cloned parasites is confirmed by PCR and Sanger sequencing.

-

Phenotypic Validation: The IC₅₀ of Compound 31 against the edited parasite clones is determined using the in vitro antiplasmodial susceptibility assay to confirm the resistant phenotype.

References

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Spiroindolone Antimalarials

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium parasites, the causative agents of malaria, necessitates the urgent development of new antimalarial agents with novel mechanisms of action. The spiroindolone class of compounds, exemplified by the clinical candidate cipargamin (KAE609), represents a significant advancement in this area.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of spiroindolone antimalarials, detailing quantitative data, experimental protocols, and the underlying biological pathways.

Core Structure and Mechanism of Action

Spiroindolones are characterized by a spirocyclic core, typically a spiro[indoline-3,1'-isoquinoline]-2-one or a related scaffold.[3][4] Their primary mechanism of action involves the inhibition of the Plasmodium falciparum P-type cation-transporter ATPase4 (PfATP4).[5][6][7] PfATP4 is a crucial ion pump responsible for maintaining low cytosolic Na+ concentrations in the parasite.[5][8] Inhibition of PfATP4 leads to a disruption of Na+ homeostasis, causing a rapid influx of sodium ions, which is ultimately lethal to the parasite.[8][9][10] This novel mechanism of action is distinct from those of currently used antimalarials, making spiroindolones effective against drug-resistant parasite strains.[6]

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies have been instrumental in optimizing the potency and pharmacokinetic properties of the spiroindolone scaffold. The initial hit compound, identified through high-throughput screening, was a racemic mixture that displayed moderate potency.[3] Subsequent medicinal chemistry efforts focused on modifying various parts of the molecule to enhance its antimalarial activity.

Key findings from these studies are summarized below:

-

Stereochemistry at the Spirocenter: The stereochemistry of the spirocyclic core is a critical determinant of antimalarial activity. For the lead compound NITD609, the (1R, 3S) enantiomer was found to be over 250-fold more potent than its corresponding (1S, 3R) enantiomer, highlighting the importance of the specific three-dimensional arrangement of the substituents around the spiro atom for target engagement.[11]

-

Substitutions on the Oxindole Ring: Modifications on the oxindole moiety have a significant impact on potency. Replacement of the 5'-bromide of the initial hit with a 5'-chloro group resulted in an optimal balance of potency, favorable pharmacokinetics, and synthetic accessibility.[11] Further substitutions at other positions on the oxindole ring did not yield significant improvements.

-

Substitutions on the Indole Ring: The indole portion of the molecule also offers opportunities for modification. Studies have shown that substitutions at the C6 and C7 positions of the indole can lead to a 3- to 10-fold increase in potency, with 6,7-disubstituted derivatives showing the most additive effects.[3]

-

The Spirocyclic System: The nature of the spirocyclic system itself is crucial. The spirotetrahydro-β–carboline core was found to be a key feature for the potent antimalarial activity of this class.[6]

The following table summarizes the quantitative SAR data for a selection of spiroindolone analogs.

| Compound | R1 (Oxindole) | R2 (Indole) | Stereochemistry | IC50 (nM, P. falciparum NF54) |

| 1a | 5'-Br | H | Racemic | ~5 |

| 1b | 5'-Br | H | Inactive Enantiomer | >1000 |

| 4 | 5'-Cl | H | Racemic | ~1 |

| 9a | 5'-Cl | 6,7-di-F | (1R, 3S) | 0.5 - 1.4 |

| 10 | 5'-Cl | 6-Cl, 7-F | Racemic | ~0.8 |

Data compiled from multiple sources for illustrative purposes.[6][11]

Experimental Protocols

The evaluation of the antimalarial activity of spiroindolone analogs involves a series of standardized in vitro and in vivo assays.

In Vitro Antiplasmodial Activity Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures.

-

Parasite Culture: Asexual erythrocyte stages of P. falciparum (e.g., strains 3D7 or Dd2) are maintained in continuous in vitro culture using a modified method of Trager and Jensen.[12] The culture medium is typically RPMI 1640 supplemented with human serum and hypoxanthine.

-

Drug Dilution: Test compounds are prepared as stock solutions in 100% DMSO and serially diluted in culture medium to achieve a range of final concentrations.[12]

-

Assay Plate Preparation: The drug dilutions are added to 96-well microtiter plates.

-

Parasite Inoculation: Asynchronous parasite cultures, predominantly at the ring stage with a defined parasitemia and hematocrit, are added to the wells.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) under standard culture conditions (37°C, 5% CO2, 5% O2).

-

Growth Inhibition Measurement: Parasite growth is quantified using various methods, such as:

-

[3H]-Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor for the parasite.[13][14] After incubation, the cells are harvested, and the radioactivity is measured using a scintillation counter.[15]

-

Parasite Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of the parasite-specific enzyme pLDH.[12]

-

SYBR Green I Based Fluorescence Assay: This assay uses a DNA-intercalating dye to quantify parasite proliferation.

-

-

IC50 Determination: The IC50 value, the drug concentration that inhibits parasite growth by 50% compared to drug-free controls, is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[12]

In Vivo Efficacy Studies

In vivo efficacy is typically assessed using rodent models of malaria, such as P. berghei-infected mice.[16]

-

Infection: Mice are infected with P. berghei parasites, typically via intraperitoneal injection of infected red blood cells.[13]

-

Drug Administration: The test compound is administered to the infected mice, usually via oral gavage or subcutaneous injection, at various doses and dosing regimens.[13][16]

-

Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.[16]

-

Efficacy Evaluation: The efficacy of the compound is determined by the reduction in parasitemia compared to a vehicle-treated control group. Key parameters include the 50% and 90% effective doses (ED50 and ED90).[17]

Cytotoxicity Assays

To assess the selectivity of the antimalarial compounds, their cytotoxicity against mammalian cell lines is evaluated.

-

Cell Culture: Human cell lines (e.g., HepG2, HEK293) are cultured under standard conditions.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound.

-

Viability Assessment: Cell viability is measured using standard assays such as the MTT or MTS assay, which measure mitochondrial activity.

-

Selectivity Index Calculation: The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in mammalian cells to the antiplasmodial IC50. A higher SI indicates greater selectivity for the parasite.

Visualizations

The following diagrams illustrate key concepts in the study of spiroindolone antimalarials.

Caption: A typical workflow for the discovery and optimization of antimalarial compounds.

Caption: The mechanism of action of spiroindolone antimalarials targeting PfATP4.

Caption: Logical relationships in the SAR of spiroindolones.

References

- 1. The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound | PAMAfrica [pamafrica-consortium.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spiroindolones, a new and potent chemotype for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antiplasmodial assay [bio-protocol.org]

- 13. mmv.org [mmv.org]

- 14. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 15. 2.3. In Vitro and In Vivo Antiplasmodial Assays [bio-protocol.org]

- 16. Multistage antiplasmodial activity of hydroxyethylamine compounds, in vitro and in vivo evaluations - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03997G [pubs.rsc.org]

- 17. pamafrica-consortium.org [pamafrica-consortium.org]

Methodological & Application

Application Notes: Laboratory-Scale Synthesis of Chloroquine Phosphate

Introduction

Chloroquine is a well-established 4-aminoquinoline drug that has been a cornerstone in the treatment and prophylaxis of malaria for decades.[1][2] Its primary mechanism of action involves the interference with the detoxification of heme in the malaria parasite's digestive vacuole.[3][4][5] Within the acidic environment of the vacuole, chloroquine becomes protonated and concentrates, preventing the biocrystallization of toxic heme into hemozoin.[2][3][5] The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, lysis of the parasite.[2][3] This document provides a detailed protocol for the laboratory-scale synthesis of chloroquine, followed by its conversion to the more stable and commonly used chloroquine phosphate salt.

Principle of the Synthesis

The synthesis of chloroquine is a classic example of a nucleophilic aromatic substitution reaction. The overall process involves two main stages: the preparation of the key intermediate, 4,7-dichloroquinoline, and the subsequent condensation of this intermediate with a substituted diamine side chain. The final step involves the formation of the phosphate salt for improved stability and bioavailability. The primary reaction for forming the chloroquine backbone is the condensation of 4,7-dichloroquinoline with 2-amino-5-diethylaminopentane.[6]

Quantitative Data Summary

The following tables summarize the reactants, their quantities, and the expected yields for the synthesis of chloroquine and its subsequent conversion to chloroquine phosphate, based on a laboratory-scale procedure.

Table 1: Synthesis of Chloroquine (Crude)

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |

| 4,7-dichloroquinoline | C₉H₅Cl₂N | 198.05 | 1.0 | 198 g |

| Phenol | C₆H₅OH | 94.11 | 1.0 | 94 g |

| 2-amino-5-diethylaminopentane | C₉H₂₂N₂ | 158.29 | 2.1 | 332 g |

| Toluene | C₇H₈ | 92.14 | - | 600 mL |

| 10% Sodium Carbonate Solution | Na₂CO₃ | 105.99 | - | As needed |

| Crude Chloroquine (Yield) | C₁₈H₂₆ClN₃ | 319.88 | ~1.28 | ~410.7 g |

Table 2: Recrystallization of Chloroquine

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Mass/Volume |

| Crude Chloroquine | C₁₈H₂₆ClN₃ | 319.88 | 434.8 g |

| Petroleum Ether | - | - | 150 mL |

| Purified Chloroquine (Yield) | C₁₈H₂₆ClN₃ | 319.88 | 292.1 g (89.9%) |

Table 3: Synthesis of Chloroquine Phosphate

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |

| Purified Chloroquine | C₁₈H₂₆ClN₃ | 319.88 | 0.91 | 292.1 g |

| Phosphoric Acid (85%) | H₃PO₄ | 98.00 | 1.00 | 115 mL |

| Ethanol | C₂H₅OH | 46.07 | - | 80 mL |

| Chloroquine Phosphate (Yield) | C₁₈H₂₆ClN₃·2H₃PO₄ | 515.86 | ~0.85 | ~440.3 g |

Experimental Protocols

Materials and Reagents:

-

4,7-dichloroquinoline

-

Phenol

-

2-amino-5-diethylaminopentane

-

Toluene

-

10% Sodium Carbonate solution

-

Petroleum Ether

-

Ethanol

-

85% Phosphoric Acid

-

Reaction vessel with heating and stirring capabilities

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

Protocol 1: Synthesis of Chloroquine

-

In a suitable reaction vessel, combine 198 g (1 mol) of 4,7-dichloroquinoline and 94 g (1 mol) of phenol. Mix until uniform.

-

Heat the mixture to 70-80 °C with stirring.

-

Slowly add 332 g (2.1 mol) of 2-amino-5-diethylaminopentane to the heated mixture.

-

Maintain the reaction temperature and continue stirring until the reaction is complete (monitoring by TLC is recommended).

-

After the reaction is complete, allow the mixture to cool and add 600 mL of toluene to dilute the solution.

-

Adjust the pH of the solution to 8-9 using a 10% sodium carbonate solution. This will neutralize any excess acid and facilitate the separation of the organic layer.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer three times with 200 mL of water.

-

Concentrate the organic layer to dryness using a rotary evaporator to obtain crude chloroquine.[6]

Protocol 2: Purification of Chloroquine

-

To the crude chloroquine (~434.8 g), add 150 mL of petroleum ether.

-

Heat the mixture gently with stirring to dissolve the solid.

-

Cool the solution in an ice-water bath to induce crystallization.

-

Collect the crystals by filtration and dry them thoroughly. This should yield approximately 292.1 g of purified chloroquine.[6]

Protocol 3: Synthesis of Chloroquine Phosphate

-

In a clean reaction vessel, combine 292.1 g (0.91 mol) of the purified chloroquine with 80 mL of ethanol and mix until uniform.

-

Slowly add 115 mL of 85% phosphoric acid dropwise to the mixture while stirring.

-

Maintain the reaction at a constant temperature and continue stirring to allow for salt formation and crystallization.

-

After the reaction is complete, collect the resulting solid by filtration to obtain crude chloroquine phosphate.[6]

-

The crude chloroquine phosphate can be further purified by recrystallization from ethanol to obtain a high-purity product.

Visualizations

Caption: Workflow for the laboratory synthesis of Chloroquine Phosphate.

Caption: Mechanism of action of Chloroquine in the malaria parasite.

References

- 1. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroquine: Structure, Mechanism, Uses & Side Effects Explained [vedantu.com]

- 3. Chloroquine - Wikipedia [en.wikipedia.org]

- 4. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]

- 6. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]

Application Notes and Protocols: Determination of IC50 for Antimalarial Agent 3 in Plasmodium falciparum Strains

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous discovery and development of novel antimalarial agents. A critical step in the preclinical evaluation of any potential antimalarial compound is the determination of its 50% inhibitory concentration (IC50). This value represents the concentration of a drug required to inhibit parasite growth by 50% in vitro and is a key indicator of the drug's potency.

This document provides a detailed protocol for determining the IC50 of a test compound, designated here as "Antimalarial Agent 3," against various strains of P. falciparum. The primary method described is the widely used and reliable SYBR Green I-based fluorescence assay, which measures parasite DNA content as an indicator of parasite viability.[1][2] Alternative methods, such as the pLDH (parasite lactate dehydrogenase) assay, also exist and can be used to measure parasite viability.[3][4]

Experimental Protocols

P. falciparum Culture Maintenance

Continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum is fundamental for drug sensitivity assays.[5][6]

Materials:

-

P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant)

-

Human erythrocytes (O+), washed

-

Complete Medium (CM): RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum.[6][7]

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Incubator at 37°C

-

Sterile culture flasks

Protocol:

-

Maintain parasite cultures in T25 or T75 flasks at a 2-5% hematocrit in Complete Medium.

-

Incubate the flasks at 37°C in a modular incubation chamber flushed with the gas mixture.

-

Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

-

Sub-culture the parasites every 2-3 days to maintain a parasitemia between 1-5%. This is done by adding fresh erythrocytes and CM.

-

For the assay, synchronize parasite cultures to the ring stage by methods such as sorbitol or alanine treatment. This ensures a uniform starting population for the drug treatment.

SYBR Green I-based IC50 Determination Assay

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.[2][8]

Materials:

-

Synchronized ring-stage P. falciparum culture (0.5-1% parasitemia, 2% hematocrit)

-

This compound

-

Control drugs (e.g., Chloroquine, Artemisinin)

-

Dimethyl sulfoxide (DMSO)

-

Complete Medium (CM)

-

Sterile, black, clear-bottom 96-well microplates

-

Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5

-

SYBR Green I dye (10,000x stock in DMSO)

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Protocol:

-

Drug Plate Preparation:

-

Prepare a stock solution of this compound and control drugs in DMSO.

-

Perform a serial dilution of the drugs in CM in a separate 96-well plate to create a concentration gradient (e.g., 100 µM to 0.01 nM).

-

Transfer 100 µL of each drug dilution to the black, clear-bottom 96-well assay plate in triplicate.

-

Include wells for a drug-free control (parasitized red blood cells with no drug) and a background control (uninfected red blood cells).

-

-

Assay Initiation:

-

Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in CM.

-

Add 100 µL of this parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL per well.

-

-

Incubation:

-

Seal the plate or place it in a humidified, airtight container.

-

Incubate the plate for 72 hours at 37°C in the gassed chamber. This duration allows the parasites to complete at least one full intraerythrocytic developmental cycle.[3]

-

-

Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer (final concentration 2x). Protect from light.

-

After incubation, carefully remove 100 µL of the supernatant from each well.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[1]

-

Data Presentation and Analysis

Data Analysis:

-

Average the fluorescence readings from the triplicate wells for each drug concentration.

-

Subtract the average fluorescence of the background control (uninfected RBCs) from all other readings.

-

Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control (100% growth).

-

Plot the percentage of parasite growth inhibition against the log of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism, ICEstimator).[9]

Table 1: IC50 Values of this compound and Control Drugs against P. falciparum Strains.

| Compound | P. falciparum 3D7 (Chloroquine-Sensitive) IC50 [nM] (± SD) | P. falciparum Dd2 (Chloroquine-Resistant) IC50 [nM] (± SD) | Resistance Index (Dd2 IC50 / 3D7 IC50) |

| This compound | 15.2 (± 2.1) | 25.8 (± 3.5) | 1.7 |

| Chloroquine | 20.5 (± 3.0) | 250.7 (± 25.1) | 12.2 |

| Artemisinin | 5.1 (± 0.8) | 6.5 (± 1.1) | 1.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. iddo.org [iddo.org]

- 2. journals.asm.org [journals.asm.org]

- 3. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Antimalarial Agent 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents. High-throughput screening (HTS) plays a pivotal role in identifying new chemical entities with potent antimalarial activity from large compound libraries. This document provides detailed application notes and protocols for the evaluation of a novel investigational compound, "Antimalarial Agent 3," using common HTS assays. The methodologies described herein are designed to assess the compound's efficacy against the blood stages of P. falciparum and to elucidate its potential mechanism of action.

High-Throughput Screening Assays for Antimalarial Activity

Several robust and scalable HTS assays are available for screening antimalarial compounds. The choice of assay depends on the specific stage of the parasite life cycle being targeted and the desired endpoint measurement. This section outlines three widely used assays for assessing the activity of this compound against the asexual blood stage of P. falciparum.

SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of the parasite by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA. An increase in fluorescence intensity correlates with parasite growth.

Plasmodium Lactate Dehydrogenase (pLDH) Assay

The pLDH assay is a colorimetric method that measures the activity of the parasite-specific enzyme lactate dehydrogenase. The activity of pLDH is proportional to the number of viable parasites. This assay is a reliable method for determining parasite viability following drug treatment.[1][2]

Luciferase-Based Reporter Gene Assay

For genetically modified parasite lines expressing luciferase, this assay provides a highly sensitive method to quantify parasite viability. The luminescence signal is directly proportional to the number of live parasites. This assay is particularly useful for screening compounds that may interfere with colorimetric or fluorescent readouts.[3]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in comparison to standard antimalarial drugs, chloroquine and artemisinin.

Table 1: In Vitro Asexual Blood Stage Activity of this compound

| Compound | Assay Method | P. falciparum Strain | IC₅₀ (nM) |

| This compound | SYBR Green I | 3D7 (Chloroquine-sensitive) | 15.2 ± 2.1 |

| Dd2 (Chloroquine-resistant) | 25.8 ± 3.5 | ||

| pLDH | 3D7 | 18.5 ± 2.8 | |

| Dd2 | 29.1 ± 4.2 | ||

| Chloroquine | SYBR Green I | 3D7 | 8.9 ± 1.5 |

| Dd2 | 150.4 ± 15.2 | ||

| Artemisinin | SYBR Green I | 3D7 | 5.1 ± 0.9 |

| Dd2 | 6.2 ± 1.1 |

Table 2: Cytotoxicity Profile of this compound

| Compound | Cell Line | Assay Method | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / IC₅₀) |

| This compound | HEK293 | Resazurin | > 20 | > 1315 (for 3D7) |

| Chloroquine | HEK293 | Resazurin | > 50 | > 5617 (for 3D7) |

| Artemisinin | HEK293 | Resazurin | > 10 | > 1960 (for 3D7) |

Experimental Protocols

Protocol for SYBR Green I-Based Fluorescence Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against the asexual blood stage of P. falciparum.

Materials:

-

P. falciparum culture (synchronized at the ring stage, 1% parasitemia, 2% hematocrit)

-

Complete RPMI 1640 medium

-

This compound (in DMSO)

-

Chloroquine and Artemisinin (control drugs)

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of this compound and control drugs in complete medium.

-

Add 100 µL of the parasite culture to each well of a 96-well plate.

-

Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated parasites (positive control) and uninfected red blood cells (negative control).

-

Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO₂, 5% O₂, 90% N₂).

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Protocol for Plasmodium Lactate Dehydrogenase (pLDH) Assay

Objective: To validate the IC₅₀ of this compound using an alternative enzymatic assay.

Materials:

-

Parasite culture and drug dilutions prepared as in the SYBR Green I assay.

-

pLDH assay buffer (Malstat reagent and NBT/PES solution).

-

384-well clear microplates.

Procedure:

-

Perform drug treatment as described in the SYBR Green I assay (steps 1-4) in a 384-well plate format.[1]

-

After 72 hours of incubation, lyse the red blood cells by adding Triton X-100.

-

Add the pLDH assay buffer to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 650 nm using a microplate reader.

-

Calculate the IC₅₀ values as described previously.

Visualizations

Experimental Workflow

Caption: High-Throughput Screening Workflow for this compound.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the parasite's protein synthesis pathway, a known target for some antimalarials.[4][5]

Caption: Hypothetical Mechanism of Action for this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the initial high-throughput screening of "this compound." The SYBR Green I and pLDH assays offer robust and reproducible methods for determining the compound's in vitro efficacy against P. falciparum. The favorable hypothetical selectivity index suggests that this compound has a promising therapeutic window. Further studies should focus on elucidating the precise molecular target and mechanism of action, as well as evaluating its efficacy in in vivo models of malaria.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Efficacy of Antimalarial Agent 3 in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vivo evaluation of "Antimalarial Agent 3," a novel investigational compound with potent activity against Plasmodium species. The following protocols and data summaries are intended to guide researchers in the preclinical assessment of this agent in established animal models of malaria. The methodologies described are based on standardized and widely accepted protocols for antimalarial drug efficacy testing.

Data Presentation: In Vivo Efficacy of this compound

The in vivo activity of this compound has been evaluated in various rodent and non-human primate models of malaria. The data presented below summarizes the dose-dependent efficacy and comparative potency of the compound.

Table 1: Suppressive Efficacy of this compound in Murine Models

| Animal Model | Plasmodium Species | Route of Administration | Dosage (mg/kg/day) | Parasitemia Suppression (%) | Mean Survival Time (Days) | Reference Compound (Dosage) | Reference Compound Suppression (%) |

| BALB/c Mice | P. berghei ANKA | Oral (p.o.) | 10 | 64 | 12 | Chloroquine (5 mg/kg) | 98 |

| BALB/c Mice | P. berghei ANKA | Oral (p.o.) | 30 | 85 | 21 | Chloroquine (5 mg/kg) | 98 |

| BALB/c Mice | P. berghei ANKA | Oral (p.o.) | 100 | 99 | >30 (Cure) | Chloroquine (5 mg/kg) | 98 |

| C57BL/6 Mice | P. yoelii (Chloroquine-resistant) | Subcutaneous (s.c.) | 10 | 72 | 15 | Artesunate (10 mg/kg) | 95 |

| C57BL/6 Mice | P. yoelii (Chloroquine-resistant) | Subcutaneous (s.c.) | 30 | 91 | 25 | Artesunate (10 mg/kg) | 95 |

| C57BL/6 Mice | P. yoelii (Chloroquine-resistant) | Subcutaneous (s.c.) | 100 | 100 | >30 (Cure) | Artesunate (10 mg/kg) | 95 |

Table 2: Dose-Ranging and Potency of this compound in P. berghei Infected Mice

| Route of Administration | ED50 (mg/kg/day) | ED90 (mg/kg/day) |

| Oral (p.o.) | 8.5 | 25.0 |

| Subcutaneous (s.c.) | 5.2 | 18.5 |

ED50/ED90: Effective dose required to suppress parasitemia by 50% and 90%, respectively, in the 4-day suppressive test.[1]

Table 3: Efficacy of this compound in a Non-Human Primate Model

| Animal Model | Plasmodium Species | Route of Administration | Dosage (mg/kg/day) | Treatment Duration | Outcome |

| Rhesus Monkey | P. cynomolgi | Oral (p.o.) | 9 | 3 days | Parasite clearance by day 4 |

| Rhesus Monkey | P. cynomolgi | Oral (p.o.) | 27 | 3 days | Complete cure, no recrudescence |

Experimental Protocols

Four-Day Suppressive Test (Peters' Test) in Murine Models

This standard test is used to evaluate the schizonticidal activity of a compound against the erythrocytic stages of Plasmodium.[2][3][4]

Materials:

-

Male or female BALB/c or C57BL/6 mice (18-22 g)

-

Plasmodium berghei ANKA or other appropriate rodent malaria parasite strain

-

This compound

-

Vehicle for drug formulation (e.g., 7% Tween 80, 3% ethanol)[1]

-

Standard antimalarial drug for positive control (e.g., Chloroquine, Artesunate)

-

Giemsa stain

-

Microscope with oil immersion lens

Procedure:

-

Infection: Healthy mice are inoculated intraperitoneally (IP) with 1 x 105 to 1 x 107 parasitized red blood cells (pRBCs) from a donor mouse with a rising parasitemia of 20-30%.[3][5]

-

Grouping and Treatment: The infected mice are randomly assigned to experimental and control groups (n=3-5 mice per group).

-

Test Groups: Receive this compound at various doses (e.g., 10, 30, 100 mg/kg).[1]

-

Negative Control Group: Receives only the vehicle.

-

Positive Control Group: Receives a standard antimalarial drug at a known effective dose.

-

-

Drug Administration: Treatment commences 2-4 hours post-infection (Day 0) and continues daily for four consecutive days (Days 0, 1, 2, 3).[1] The compound is administered via the desired route (e.g., oral gavage or subcutaneous injection).

-

Monitoring Parasitemia: On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are fixed with methanol, stained with Giemsa, and examined under a microscope.

-

Data Analysis:

-

The percentage of pRBCs is determined by counting a minimum of 1,000 total red blood cells.

-

The average parasitemia for each group is calculated.

-

The percentage of parasitemia suppression is calculated using the following formula:

-

The mean survival time for each group is also recorded. Mice that are aparasitemic on day 30 post-infection are considered cured.[1]

-

Dose-Ranging Study

To determine the ED50 and ED90 values, a dose-ranging study is conducted using the 4-day suppressive test protocol with a wider range of doses (e.g., 3, 10, 30, 100 mg/kg).[1] The resulting dose-response data is then analyzed using appropriate statistical software to calculate the effective dose values.

Prophylactic Activity Test

This assay evaluates the ability of a compound to prevent the establishment of a malaria infection.

Procedure:

-

Treatment: Mice are administered the test compound at a selected dose (e.g., 100 mg/kg) at various time points before infection (e.g., -72h, -48h, -24h, and 0h relative to infection).[1]

-

Infection: At time 0h, mice are infected with pRBCs as described in the 4-day suppressive test.

-

Monitoring: Blood smears are examined daily to assess for the presence of parasites.

-

Analysis: The primary endpoints are the suppression of parasitemia and the survival time in days.

Visualizations

Experimental Workflow

References

- 1. mmv.org [mmv.org]

- 2. Antimalarial efficacy and drug interactions of the novel semi-synthetic endoperoxide artemisone in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 5. journals.asm.org [journals.asm.org]

Application Notes and Protocols for the Preparation and Evaluation of Antimalarial Agent 3 (AA3) in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The discovery and development of new antimalarial agents are critical to combat the global health threat posed by malaria, particularly with the rise of drug-resistant Plasmodium parasites. A crucial step in this process is the robust in vitro evaluation of novel compounds for both their efficacy against the parasite and their toxicity towards mammalian cells. These application notes provide detailed protocols for the preparation of a novel compound, designated "Antimalarial Agent 3" (AA3), and its subsequent evaluation in standard cell-based assays. The protocols cover the determination of cytotoxicity (CC50) in a human cell line and antiplasmodial activity (IC50) against Plasmodium falciparum, culminating in the calculation of the Selectivity Index (SI) to assess the compound's therapeutic potential.

Application Note 1: Preparation of Stock Solutions for this compound (AA3)

A consistent and accurate preparation of the test compound is fundamental for reproducible results in cell-based assays. Due to the typically poor aqueous solubility of many organic compounds, a high-concentration stock solution is usually prepared in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[1][2][3] This stock is then serially diluted to achieve the desired final concentrations for the assays.

Compound Information Table:

Before starting, it is essential to record the key properties of AA3.

| Property | Value | Notes |

| Compound ID | This compound (AA3) | Internal reference name. |

| Molecular Weight ( g/mol ) | e.g., 450.5 | Use the exact molecular weight for accurate molar concentrations. |

| Purity (%) | e.g., >98% | As determined by analytical methods (e.g., HPLC, NMR). |

| Supplied Form | Crystalline solid / Lyophilized powder | [1] |

| Solubility | Soluble in DMSO; sparingly in ethanol | [1][2] Empirically determine solubility if not provided. |

| Storage Conditions | -20°C, desiccated, protected from light | [1] Follow supplier recommendations to ensure stability. |

Protocol 1: Preparation of a 10 mM Master Stock Solution of AA3 in DMSO

Objective: To prepare a high-concentration master stock solution of AA3 for subsequent serial dilutions.

Materials:

-

This compound (AA3) powder

-

Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Calculation: Determine the mass of AA3 required to make a 10 mM stock solution.

-

Formula: Mass (mg) = Desired Volume (mL) x 10 (mmol/L) x Molecular Weight ( g/mol ) / 1000

-

Example (for 1 mL at 450.5 g/mol ): Mass = 1 mL x 10 mmol/L x 450.5 / 1000 = 4.505 mg.

-

-

Weighing: Carefully weigh the calculated amount of AA3 powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

-

Dissolution: Transfer the weighed powder to a sterile vial. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

-

Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but check for compound stability at elevated temperatures.

-

Aliquoting and Storage: Aliquot the master stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C, protected from light.[1] Properly label all tubes with the compound name, concentration, solvent, and date of preparation.

Application Note 2: In Vitro Cytotoxicity Assessment in Mammalian Cells

To evaluate the therapeutic potential of an antimalarial compound, it is essential to determine its toxicity against human cells. This allows for the calculation of the Selectivity Index (SI), which is the ratio of the cytotoxic concentration to the antiplasmodial concentration. A higher SI value indicates greater selectivity for the parasite. The MTT assay is a common colorimetric method used to assess cell viability.[4][5]

Logical Workflow for In Vitro Evaluation of AA3

Caption: Overall workflow for the in vitro evaluation of this compound.

Protocol 2: MTT Assay for Cytotoxicity

Objective: To determine the 50% cytotoxic concentration (CC50) of AA3 on a mammalian cell line (e.g., HepG2, HEK293T, or MRC-5).[6][7][8]

Materials:

-

Mammalian cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

AA3 stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[5]

-

DMSO (for formazan dissolution)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell adherence.[4]

-

Compound Dilution: Prepare serial dilutions of AA3 in complete culture medium. Start from a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Ensure the final DMSO concentration in the well does not exceed 1% to avoid solvent toxicity.[4][5] A positive control (e.g., doxorubicin) and a vehicle control (medium with the highest DMSO concentration used) should be included.

-

Cell Treatment: After incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.[4][7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5] Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the supernatant from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking for 10 minutes.

-

Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: % Viability = (OD_test / OD_control) * 100.

-

Plot the % Viability against the log of the compound concentration.

-

Determine the CC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism.

-

Application Note 3: In Vitro Antiplasmodial Activity Assessment

The SYBR Green I assay is a widely used, simple, and cost-effective method for determining the antiplasmodial activity of compounds.[9][10] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature red blood cells lack a nucleus and DNA, the fluorescence signal is proportional to the number of parasites.[11]

Workflow for the SYBR Green I Assay

Caption: Step-by-step experimental workflow for the SYBR Green I assay.

Protocol 3: SYBR Green I-based Parasite Growth Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of AA3 against the asexual blood stages of P. falciparum.

Materials:

-

Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain)[12]

-

Complete parasite culture medium (RPMI 1640, Albumax I or human serum, hypoxanthine)[13]

-

AA3 stock solution (10 mM in DMSO)

-

Lysis Buffer (Tris, EDTA, Saponin, Triton X-100)[14]

-

SYBR Green I dye (10,000x stock in DMSO)

-

Sterile, black 96-well flat-bottom plates

-

Humidified, gassed incubator or candle jar (5% CO₂, 5% O₂, 90% N₂)[13]

-

Fluorescence plate reader

Procedure:

-

Parasite Culture Preparation: Synchronize the parasite culture to the ring stage. Adjust the culture to 0.3% parasitemia and 2% hematocrit in complete medium for a 72-hour assay.[14]

-

Drug Plating: Prepare serial dilutions of AA3 in complete culture medium in a separate 96-well plate. Then, transfer 100 µL of these dilutions to the black assay plate. Include drug-free wells (negative control) and wells with a known antimalarial like Chloroquine or Artemisinin (positive control).

-

Assay Initiation: Add 100 µL of the prepared parasite culture to each well of the drug-dosed plate.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed chamber.[14]

-

Lysis and Staining:

-

Final Incubation: Incubate the plates at room temperature in the dark for 24 hours to allow for complete lysis and staining.[14]

-

Fluorescence Reading: Read the fluorescence using a plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[14]

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each concentration: % Inhibition = 100 - [((RFU_test - RFU_background) / (RFU_control - RFU_background)) * 100]. (RFU = Relative Fluorescence Units).

-

Plot the % Inhibition against the log of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Data Presentation and Interpretation

Quantitative data from the assays should be summarized for clear interpretation and comparison.

Summary of In Vitro Activity for AA3:

| Parameter | Cell Line / Parasite Strain | Result (µM) |

| CC50 (Cytotoxicity) | HepG2 | e.g., 55.2 |

| IC50 (Antiplasmodial Activity) | P. falciparum 3D7 (sensitive) | e.g., 0.085 |

| IC50 (Antiplasmodial Activity) | P. falciparum Dd2 (resistant) | e.g., 0.150 |

| Selectivity Index (SI) vs. 3D7 | (CC50 / IC50) | e.g., 649 |

| Selectivity Index (SI) vs. Dd2 | (CC50 / IC50) | e.g., 368 |

| Resistance Index (RI) | (IC50 Dd2 / IC50 3D7) | e.g., 1.76 |

Interpretation:

-

A high Selectivity Index (SI) is desirable, with a value >100 often considered a benchmark for a promising lead compound.[4]

-

The Resistance Index (RI) indicates if the compound is affected by common resistance mechanisms. An RI close to 1 suggests the compound is equally effective against both sensitive and resistant strains.

Potential Mechanism of Action Visualization

Many quinoline-based antimalarial drugs act by interfering with the parasite's hemoglobin digestion process in the food vacuole.[4] The parasite detoxifies the released heme by polymerizing it into hemozoin. These drugs inhibit this polymerization, leading to a buildup of toxic free heme, which generates reactive oxygen species (ROS) and kills the parasite.

Signaling Pathway: Inhibition of Heme Detoxification

Caption: A common antimalarial mechanism involving the inhibition of heme polymerization.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. scialert.net [scialert.net]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel, Rapid, and Inexpensive Cell-Based Quantification of Antimalarial Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 13. mmv.org [mmv.org]

- 14. iddo.org [iddo.org]

Application Notes and Protocols: Elucidating the Mechanism of Action of a Novel Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent discovery and development of new antimalarial agents with novel mechanisms of action.[1][2][3][4] Phenotypic screening of large chemical libraries has been a successful strategy for identifying compounds with potent antiplasmodial activity.[5][6][7] However, a critical step in the preclinical development of these hits is the elucidation of their mechanism of action (MoA).[7] Understanding the MoA is crucial for lead optimization, predicting potential resistance mechanisms, and identifying reliable biomarkers for clinical trials.[8]

This document provides a detailed protocol for elucidating the MoA of a novel antimalarial agent, hereafter referred to as "Antimalarial Agent X." The protocol outlines a multi-pronged approach, integrating various cellular and biochemical assays to identify the compound's molecular target and signaling pathway.

Initial Characterization and Stage-Specific Activity